Cas no 2227800-09-9 ((2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol)

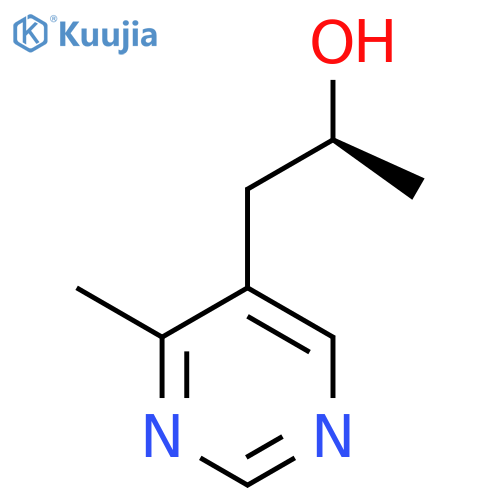

2227800-09-9 structure

商品名:(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol

- EN300-1763919

- 2227800-09-9

-

- インチ: 1S/C8H12N2O/c1-6(11)3-8-4-9-5-10-7(8)2/h4-6,11H,3H2,1-2H3/t6-/m0/s1

- InChIKey: RKBFLTFWUJIZLG-LURJTMIESA-N

- ほほえんだ: O[C@@H](C)CC1=CN=CN=C1C

計算された属性

- せいみつぶんしりょう: 152.094963011g/mol

- どういたいしつりょう: 152.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 46Ų

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1763919-0.5g |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |

2227800-09-9 | 0.5g |

$1728.0 | 2023-09-20 | ||

| Enamine | EN300-1763919-1.0g |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |

2227800-09-9 | 1g |

$1801.0 | 2023-06-03 | ||

| Enamine | EN300-1763919-0.05g |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |

2227800-09-9 | 0.05g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1763919-5g |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |

2227800-09-9 | 5g |

$5221.0 | 2023-09-20 | ||

| Enamine | EN300-1763919-0.25g |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |

2227800-09-9 | 0.25g |

$1657.0 | 2023-09-20 | ||

| Enamine | EN300-1763919-2.5g |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |

2227800-09-9 | 2.5g |

$3530.0 | 2023-09-20 | ||

| Enamine | EN300-1763919-0.1g |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |

2227800-09-9 | 0.1g |

$1585.0 | 2023-09-20 | ||

| Enamine | EN300-1763919-10.0g |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |

2227800-09-9 | 10g |

$7742.0 | 2023-06-03 | ||

| Enamine | EN300-1763919-1g |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |

2227800-09-9 | 1g |

$1801.0 | 2023-09-20 | ||

| Enamine | EN300-1763919-5.0g |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol |

2227800-09-9 | 5g |

$5221.0 | 2023-06-03 |

(2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

2227800-09-9 ((2S)-1-(4-methylpyrimidin-5-yl)propan-2-ol) 関連製品

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 42464-96-0(NNMTi)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量